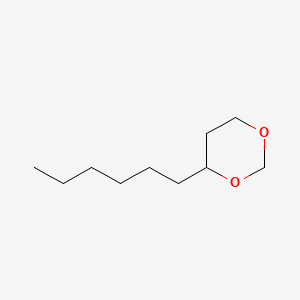![molecular formula C16H13N3O B14739645 1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 2653-68-1](/img/structure/B14739645.png)
1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one is a chemical compound with the molecular formula C16H13N3O and a molecular weight of 263.29 g/mol . This compound is known for its unique structure, which includes a naphthalene ring system and an aminophenyl hydrazine moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of 2-naphthol with 4-nitroaniline, followed by reduction and subsequent diazotization . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the hydrazone linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, or further reduce the hydrazone linkage.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one has been extensively studied for its applications in:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential enzymatic processes . The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one can be compared with other similar compounds, such as:
- 2-Naphthalenol, 1-[(4-aminophenyl)azo]
- 1-(4-Amino-phenylazo)-2-naphthol
- Anilin-(4 azo 1)-naphthol-(2)
These compounds share structural similarities but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific hydrazone linkage and the resulting chemical reactivity and biological activity.
Properties
CAS No. |
2653-68-1 |
|---|---|
Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-[(4-aminophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H13N3O/c17-12-6-8-13(9-7-12)18-19-16-14-4-2-1-3-11(14)5-10-15(16)20/h1-10,20H,17H2 |
InChI Key |
APWUBIQINRDLHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


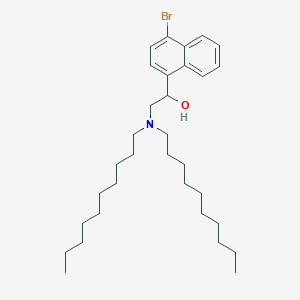
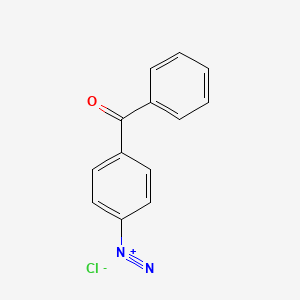

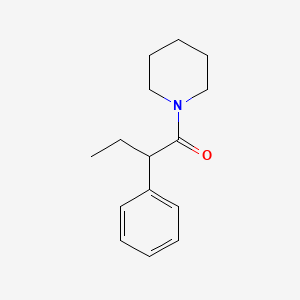
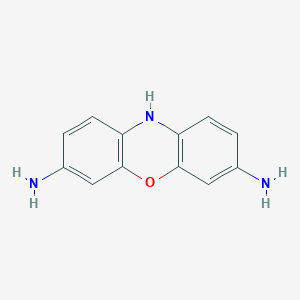
![2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol](/img/structure/B14739586.png)
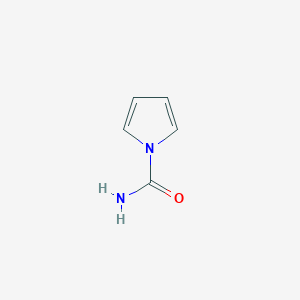
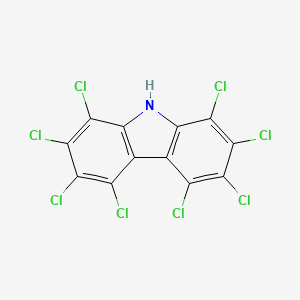

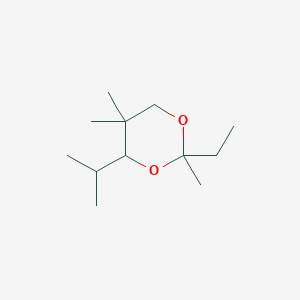
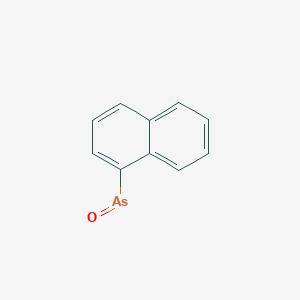
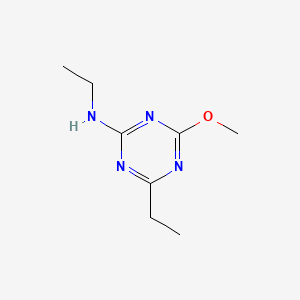
![Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione](/img/structure/B14739631.png)
